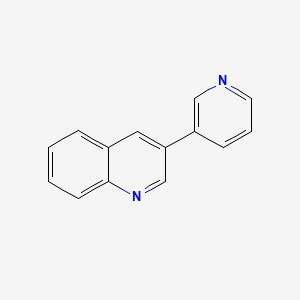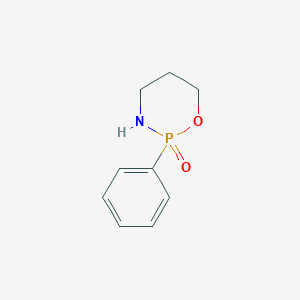![molecular formula C28H26N4O2 B14336978 N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide CAS No. 96234-83-2](/img/structure/B14336978.png)
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide is a complex organic compound that features two indole moieties attached to a benzene-1,3-dicarboxamide core. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-(1H-indol-3-yl)ethylamine under dehydrating conditions. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings due to the presence of electron-rich nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N1,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar structure with different substituents.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Tryptamine: An indole derivative with a simpler structure and different biological activities.
Uniqueness
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide is unique due to its dual indole moieties and benzene-1,3-dicarboxamide core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
96234-83-2 |
|---|---|
Molecular Formula |
C28H26N4O2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-N,3-N-bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H26N4O2/c33-27(29-14-12-21-17-31-25-10-3-1-8-23(21)25)19-6-5-7-20(16-19)28(34)30-15-13-22-18-32-26-11-4-2-9-24(22)26/h1-11,16-18,31-32H,12-15H2,(H,29,33)(H,30,34) |
InChI Key |
WRHKNTSXXCKNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


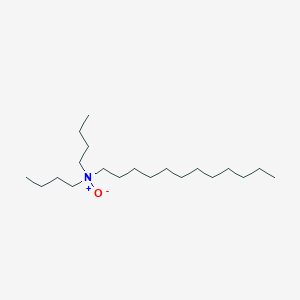
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
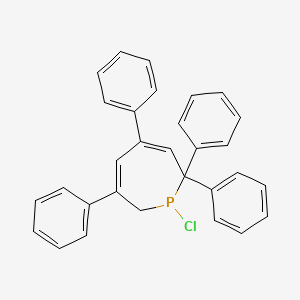

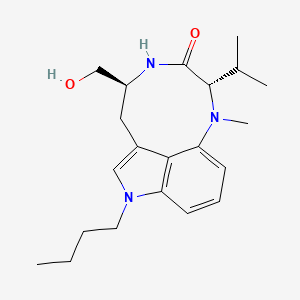
![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
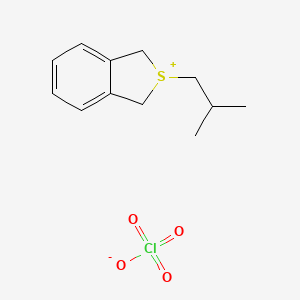
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
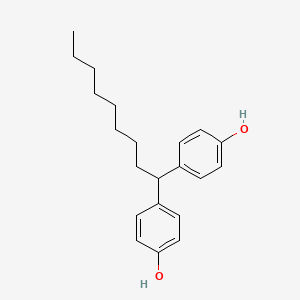
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
